Estradiol-3-benzoate-17-butyrate

Description

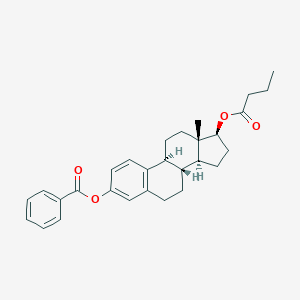

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYFGNOOEKZNPW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978979 | |

| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63042-18-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63042-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-benzoate-17-n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-BENZOATE 17-BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IGI4UMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Estradiol-3-Benzoate-17-Butyrate

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the mixed diester, estradiol-3-benzoate-17-butyrate. This compound is a synthetic derivative of the natural estrogen, estradiol, designed to modulate its pharmacokinetic profile through dual esterification, enhancing its lipophilicity for potential applications in long-acting depot injections.[1] This document outlines a validated multi-step synthetic protocol, commencing with the selective benzoylation of the C3 phenolic hydroxyl group of estradiol, followed by the butyrylation of the C17 secondary hydroxyl group. We detail the underlying chemical principles for each procedural choice, ensuring a reproducible and logical workflow. Furthermore, this guide establishes a rigorous, multi-technique approach for the structural confirmation and purity assessment of the final compound. Methodologies including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented with step-by-step protocols and expected data interpretation. This document is intended for researchers and drug development professionals engaged in the fields of medicinal chemistry, steroid biochemistry, and pharmaceutical sciences.

Introduction

The Role of Estradiol and its Esters in Pharmacology

Estradiol (also known as 17β-estradiol) is the most potent and predominant endogenous estrogen in humans, playing a critical role in sexual development and the regulation of the menstrual cycle.[2] In its natural form, however, estradiol exhibits poor oral bioavailability due to extensive first-pass metabolism in the liver and gut.[3][4][5] To overcome this limitation and to prolong its therapeutic effect, estradiol is often chemically modified into prodrug esters.[4][6] Esterification at the C3 or C17 hydroxyl positions increases the molecule's lipophilicity.[7] This modification enhances absorption and allows for formulation into oil-based depot injections, from which the active hormone is slowly released as the ester is hydrolyzed in vivo.[7][8]

Rationale for a Mixed Diester: this compound

The synthesis of a mixed diester like this compound (EBB) is a strategic approach to finely tune the pharmacokinetic profile of the parent hormone.[1] While single esters like estradiol benzoate (EB) and estradiol valerate (EV) have distinct absorption and elimination half-lives, a dual-esterified molecule offers a unique combination of properties.[9] The benzoate group at the C3 phenolic position and the butyrate group at the C17 aliphatic position create a highly lipophilic compound suitable for sustained-release formulations.[1] The differential rates of hydrolysis for the two ester groups may also provide a more complex and potentially more stable release profile of active estradiol over time.

Strategic Overview of Synthesis and Characterization

The synthesis of a specific diester requires a regioselective approach due to the different reactivity of the two hydroxyl groups on the estradiol scaffold. The phenolic C3-OH is more acidic and generally more reactive towards acylation under basic conditions than the secondary aliphatic C17-OH. This reactivity difference is exploited to achieve a stepwise esterification.

Our strategy involves:

-

Selective C3 Benzoylation: Reaction of estradiol with benzoyl chloride under controlled conditions to preferentially form estradiol-3-benzoate.

-

C17 Butyrylation: Subsequent esterification of the remaining C17 hydroxyl group using butyryl chloride or butyric anhydride.

-

Rigorous Purification: Utilization of column chromatography and recrystallization to isolate the target compound in high purity.

-

Comprehensive Characterization: Employing a suite of analytical techniques (NMR, IR, MS, and Melting Point) to unequivocally confirm the structure and purity of the synthesized this compound.

Synthesis and Purification Methodology

Principle of the Regioselective Synthesis

The synthetic pathway hinges on the differential reactivity of estradiol's two hydroxyl groups. The C3 phenolic hydroxyl is more acidic (pKa ≈ 10.4) than the C17 secondary alcohol hydroxyl (pKa ≈ 14). In the presence of a mild base, the C3-OH is preferentially deprotonated, forming a phenoxide ion that is a significantly more potent nucleophile. This allows for the selective acylation at the C3 position. Following this initial step, a second acylation is performed under conditions that drive the esterification of the less reactive C17-OH to completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| β-Estradiol | ≥98% | Sigma-Aldrich | Starting Material |

| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Acylating agent for C3 |

| Butyryl Chloride | ≥99% | Sigma-Aldrich | Acylating agent for C17 |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Base and Solvent |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Eluent for Chromatography |

| Hexanes | ACS Grade | Fisher Scientific | Eluent for Chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | Stationary Phase |

| Sodium Bicarbonate | ACS Grade | Fisher Scientific | For aqueous wash |

| Magnesium Sulfate | Anhydrous | Fisher Scientific | Drying agent |

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of Estradiol-3-Benzoate

-

Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve β-estradiol (5.0 g, 18.35 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.

-

Acylation: Add benzoyl chloride (2.23 mL, 19.27 mmol, 1.05 eq) dropwise to the stirred solution over 15 minutes.

-

Causality:Using a slight excess of benzoyl chloride ensures complete reaction with the more reactive C3-OH. The cold temperature controls the reaction's exothermicity and maintains selectivity.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The disappearance of the estradiol spot and the appearance of a new, less polar spot indicates reaction completion.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Self-Validation:The acid wash removes pyridine, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid. A neutral pH of the final aqueous wash confirms successful removal.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting white solid is crude estradiol-3-benzoate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: Dissolve the crude estradiol-3-benzoate from Part A in anhydrous pyridine (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Acylation: Add butyryl chloride (2.88 mL, 27.53 mmol, ~1.5 eq relative to initial estradiol) to the solution.

-

Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction by TLC (9:1 Hexane:EtOAc). The disappearance of the estradiol-3-benzoate spot indicates completion.

-

Causality:Heating is required to overcome the lower reactivity of the C17 secondary alcohol. A larger excess of the acylating agent drives the reaction to completion.

-

-

Workup and Isolation: Cool the reaction to room temperature and pour it into 200 mL of ice-cold 1M HCl. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with NaHCO₃ and brine as described in Part A, step 4. Dry over MgSO₄, filter, and evaporate the solvent to yield the crude diester.

Purification Protocol

-

Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Load it onto a larger silica gel column packed in hexanes. Elute the column with a gradient of ethyl acetate in hexanes (starting from 2% EtOAc and gradually increasing to 10%).

-

Self-Validation:Collect fractions and analyze by TLC. Combine fractions containing the pure product (single spot).

-

-

Recrystallization: Evaporate the solvent from the combined pure fractions. Dissolve the resulting solid in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to complete crystallization.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under high vacuum. Determine the final yield and melting point.

Physicochemical Characterization

The Logic of Orthogonal Characterization

A single analytical technique is insufficient to confirm the identity and purity of a novel compound. We employ an orthogonal approach, where each method provides distinct and complementary information. NMR elucidates the precise atomic connectivity, IR confirms the presence of key functional groups, MS verifies the molecular weight, and melting point provides an indication of purity.

Caption: Orthogonal approach for the structural confirmation and purity assessment of the target compound.

Protocol: Melting Point Determination

-

Place a small amount of the dried, crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

-

Expected Result: A sharp melting point range (e.g., within 1-2 °C) indicates high purity.

Protocols: Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Dissolve a small sample (~1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Expected Analytical Data

The following table summarizes the expected data for the successful synthesis of this compound (Molecular Formula: C₂₉H₃₄O₄, Molecular Weight: 446.58 g/mol ).[10]

| Analysis | Expected Result | Rationale / Interpretation |

| ¹H NMR | δ ~8.1-7.2 (m, 5H, Ar-H of benzoate), δ ~7.2-6.8 (m, 3H, Ar-H of A-ring), δ ~4.7 (t, 1H, C17-H), δ ~2.3 (t, 2H, -CO-CH₂- of butyrate), δ ~0.9 (s, 3H, C18-CH₃) | The aromatic signals confirm both phenyl rings. The downfield shift of the C17-H triplet (from ~3.7 ppm in estradiol) confirms esterification at this position. The presence of signals for the butyrate chain is essential. |

| ¹³C NMR | δ ~173 ppm (C=O, butyrate), δ ~165 ppm (C=O, benzoate), Multiple signals in aromatic region (150-120 ppm), δ ~82 ppm (C17), δ ~12 ppm (C18) | Two distinct carbonyl signals confirm the presence of two different ester groups. The downfield shift of C17 (from ~80 ppm in estradiol) is indicative of acylation. |

| IR Spec. | ~1755 cm⁻¹ (aliphatic ester C=O stretch), ~1735 cm⁻¹ (aromatic ester C=O stretch), ~1270 & 1100 cm⁻¹ (C-O stretches), Absence of broad O-H stretch (~3600-3200 cm⁻¹) | Two distinct carbonyl peaks are expected due to the different electronic environments. The complete absence of the hydroxyl peak is a critical indicator of a successful diesterification. |

| MS (ESI+) | m/z = 447.25 [M+H]⁺, 469.23 [M+Na]⁺ | The observed mass-to-charge ratio must correspond to the calculated molecular weight of the protonated or sodiated molecule, confirming the overall formula. |

Conclusion

This guide provides a detailed and scientifically grounded methodology for the synthesis and characterization of this compound. By following the regioselective synthetic strategy and the orthogonal analytical protocols described, researchers can reliably produce and validate this complex steroidal diester. The emphasis on the rationale behind each step is intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as necessary. The successful characterization of this molecule is a critical step towards investigating its unique pharmacokinetic properties and potential therapeutic applications.

References

-

A comparison of the pharmacokinetic properties of three estradiol esters. PubMed. Available from: [Link]

-

Pharmacokinetics of estradiol. Wikipedia. Available from: [Link]

-

Estradiol Benzoate. PubChem, National Institutes of Health. Available from: [Link]

-

Estrogen ester. Wikipedia. Available from: [Link]

-

Regiospecific esterification of estrogens by lecithin:cholesterol acyltransferase. PubMed. Available from: [Link]

-

Pharmacokinetics of Estrogens. Pharmacology - Pharmacy 180. Available from: [Link]

-

Pharmacokinetics of estradiol. Grokipedia. Available from: [Link]

-

Estradiol benzoate butyrate. Grokipedia. Available from: [Link]

-

Estradiol. PubChem, National Institutes of Health. Available from: [Link]

-

Esterified estrogens – Knowledge and References. Taylor & Francis. Available from: [Link]

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Available from: [Link]

-

Estradiol. Wikipedia. Available from: [Link]

- Preparation of estradiol and intermediates thereof. Google Patents.

- Estradiol esters esterified in 3-position and process of making same. Google Patents.

-

Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. PubMed. Available from: [Link]

-

Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. MDPI. Available from: [Link]

-

(PDF) A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. ResearchGate. Available from: [Link]

-

beta-Estradiol 3-benzoate 17-n-butyrate. PubChem, National Institutes of Health. Available from: [Link]

-

Estrogen biosynthesis Pathway Map. Bio-Rad. Available from: [Link]

-

(PDF) Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. ResearchGate. Available from: [Link]

-

Characterization of crystal forms of -estradiol – thermal analysis, Raman microscopy, X-ray analysis and solid-state NMR. ResearchGate. Available from: [Link]

-

(PDF) The isolation and characterization of estradiol-fatty acid esters in human ovarian follicular fluid. Identification of an endogenous long-lived and potent family of estrogens. ResearchGate. Available from: [Link]

-

A Chemist Made Estrogen. This Is What Happened To His Brain.. YouTube. Available from: [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Estradiol - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 4. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Estrogen ester [medbox.iiab.me]

- 8. pharmacy180.com [pharmacy180.com]

- 9. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta-Estradiol 3-benzoate 17-n-butyrate | C29H34O4 | CID 4549311 - PubChem [pubchem.ncbi.nlm.nih.gov]

estradiol-3-benzoate-17-butyrate pharmacokinetics and metabolism

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Estradiol-3-Benzoate-17-Butyrate

Authored by Gemini, Senior Application Scientist

Preamble: The Rationale for a Prodrug Approach in Estrogen Therapy

The therapeutic application of estradiol, the most potent endogenous estrogen, is often challenged by its pharmacokinetic profile. When administered orally, estradiol undergoes extensive first-pass metabolism in the gut wall and liver, leading to low bioavailability and a disproportionately high concentration of its less potent metabolite, estrone.[1][2] To circumvent these limitations and to achieve a more sustained and predictable therapeutic effect, particularly with parenteral administration, the use of estradiol esters as prodrugs has become a cornerstone of long-acting estrogen therapy.[3][4]

Esterification of the hydroxyl groups at the C3 and/or C17 positions of the estradiol molecule increases its lipophilicity.[3] When formulated in an oil-based vehicle for intramuscular injection, this increased lipophilicity results in the formation of a depot at the site of injection, from which the ester is slowly released into the systemic circulation.[3] Once in circulation, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active estradiol molecule.[5] This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of a specific diester of estradiol, this compound (EBB). While specific pharmacokinetic data for EBB is not extensively available in peer-reviewed literature, this guide will synthesize established principles of steroid ester pharmacology to present a detailed theoretical and practical framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Prodrug Strategy of this compound (EBB)

This compound is a synthetic derivative of estradiol, characterized by the esterification of both the C3 phenolic hydroxyl group with benzoic acid and the C17 aliphatic hydroxyl group with butyric acid. This dual esterification strategy is designed to significantly enhance the lipophilicity of the estradiol molecule, thereby prolonging its release from an intramuscular depot and extending its duration of action.

The choice of benzoate and butyrate esters is deliberate. The aromatic benzoate group at the C3 position and the short-chain aliphatic butyrate at the C17 position create a molecule with a unique lipophilic character that influences its release rate and subsequent hydrolysis. The overarching principle is that the rate of absorption from the depot is the rate-limiting step for the appearance of active estradiol in the circulation, thus providing a sustained therapeutic effect.

Pharmacokinetics: A Comparative and Inferential Analysis

Absorption and the Depot Effect

Following intramuscular injection of an oil-based solution, EBB partitions into the interstitial fluid and is slowly absorbed into the systemic circulation. The rate of absorption is primarily governed by the lipophilicity of the ester and the blood flow at the injection site. As a diester, EBB is expected to have a more prolonged absorption phase compared to monoesters like estradiol benzoate or estradiol valerate. Studies comparing different estradiol esters have consistently shown that a longer or bulkier ester chain leads to a slower release and a longer duration of action.[3][6] For instance, estradiol cypionate has a longer duration of action than estradiol valerate, which in turn is longer-acting than estradiol benzoate.[3][6] It is therefore reasonable to posit that the dual esterification of EBB results in a duration of action that is substantial, likely in the range of several weeks, as has been anecdotally reported.

Distribution

Once absorbed into the bloodstream, EBB, being highly lipophilic, would be expected to be extensively bound to plasma proteins, primarily albumin. It is important to note that as a prodrug, EBB itself has negligible affinity for estrogen receptors.[3] Its primary role in the circulation is as a transport form that is gradually converted to the active hormone. The distribution of the released estradiol follows its known physiological pathways, with distribution to target tissues such as the uterus, vagina, breasts, and central nervous system, where it binds to estrogen receptors.[7]

Metabolism: The Two-Step Hydrolysis

The metabolic activation of EBB is a two-step enzymatic process involving the hydrolysis of the two ester bonds to release free estradiol. This hydrolysis is catalyzed by carboxylesterases present in the blood, liver, and other tissues.[8]

The precise sequence of hydrolysis (i.e., whether the C3-benzoate or the C17-butyrate is cleaved first) for EBB has not been definitively established. However, the nature of the ester bond and the steric hindrance around it can influence the rate of enzymatic cleavage. It is plausible that the two ester groups are hydrolyzed at different rates, leading to the transient formation of estradiol-3-benzoate and estradiol-17-butyrate as intermediate metabolites before the final release of estradiol.

Caption: Proposed metabolic pathway of this compound.

Once estradiol is released, it undergoes its well-characterized metabolic fate. The primary metabolic pathway involves oxidation to estrone, a less potent estrogen, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase. Both estradiol and estrone can be further hydroxylated by cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) to form catechol estrogens, which are then methylated by catechol-O-methyltransferase (COMT).[9] Finally, these metabolites are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[9]

Excretion

The conjugated metabolites of estradiol are primarily excreted in the urine, with a smaller fraction eliminated in the feces via biliary excretion.[1]

Comparative Pharmacokinetic Parameters of Estradiol Esters

To provide context for the expected pharmacokinetic profile of EBB, the following table summarizes available data for other commonly used estradiol esters following intramuscular administration.

| Estradiol Ester | Dose (mg) | Cmax (pg/mL) | Tmax (days) | Duration of Action (days) |

| Estradiol Benzoate | 5 | ~940 | ~1.8 | 4-5[3] |

| Estradiol Valerate | 5 | ~667 | ~2.2 | 7-8[3] |

| Estradiol Cypionate | 5 | ~338 | ~3.9 | ~11[3] |

| This compound | N/A | Not Available | Not Available | ~21 |

Note: The values presented are approximate and can vary significantly between individuals and studies. The duration of action for EBB is based on its use in monthly injectable contraceptives.

Experimental Protocols for Pharmacokinetic and Metabolic Assessment

The following sections provide detailed, step-by-step methodologies for the preclinical and in vitro evaluation of EBB. These protocols are designed to be self-validating and provide a robust framework for generating reliable data.

Preclinical Pharmacokinetic Study in an Animal Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of EBB and its primary metabolite, estradiol, following intramuscular administration.

Caption: Workflow for a preclinical pharmacokinetic study of EBB.

Methodology:

-

Animal Model: Female Sprague-Dawley rats, ovariectomized to eliminate endogenous estrogen production, are a suitable model. Animals should be allowed to acclimatize for at least one week before the study.

-

Dosing Formulation: Prepare a sterile solution of EBB in a suitable oil vehicle (e.g., sesame oil or castor oil) at the desired concentration.

-

Administration: Administer a single intramuscular injection of the EBB formulation into the gluteal muscle of the rats. The dose volume should be appropriate for the size of the animal.

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, 24, 48, 72, 96, 168, 336, and 504 hours post-dose).

-

Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Perform a liquid-liquid extraction of the plasma samples to isolate EBB and estradiol. A suitable extraction solvent would be methyl tert-butyl ether (MTBE).

-

Derivatization: To enhance the sensitivity of detection for estradiol, derivatization with an agent such as dansyl chloride may be necessary.[10]

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate EBB, estradiol, and any potential intermediate metabolites.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to quantify the analytes. Specific precursor-to-product ion transitions should be optimized for EBB and estradiol.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and terminal half-life (t1/2).

In Vitro Metabolism Study Using Human Liver S9 Fraction

This protocol describes a method to investigate the metabolic stability and identify the primary metabolites of EBB using human liver S9 fraction, which contains both microsomal and cytosolic enzymes.[11][12]

Caption: Workflow for an in vitro metabolism study of EBB.

Methodology:

-

Reagents: Human liver S9 fraction, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), UDPGA (uridine 5'-diphosphoglucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and phosphate buffer (pH 7.4).

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the S9 fraction with EBB in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the cofactor mix (NADPH regenerating system, UDPGA, and PAPS). The inclusion of UDPGA and PAPS allows for the investigation of both Phase I (hydrolysis and oxidation) and Phase II (glucuronidation and sulfation) metabolism.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube for analysis.

-

Metabolite Identification and Profiling:

-

Analyze the samples using a high-resolution LC-MS/MS system.

-

Monitor the depletion of the parent compound (EBB) over time to determine its metabolic stability.

-

Use untargeted or targeted mass spectrometry methods to identify potential metabolites, such as the monoesters (estradiol-3-benzoate, estradiol-17-butyrate), estradiol, and their hydroxylated and conjugated derivatives.

-

Conclusion and Future Directions

This compound represents a logical progression in the design of long-acting estrogen prodrugs, leveraging dual esterification to achieve a prolonged pharmacokinetic profile suitable for monthly administration. While a comprehensive understanding of its clinical pharmacokinetics is hampered by a lack of publicly available data, its behavior can be reliably inferred from the established principles of steroid ester pharmacology. The methodologies outlined in this guide provide a robust framework for future preclinical and in vitro studies that can definitively characterize the absorption, distribution, metabolism, and excretion of this compound. Such studies are crucial for optimizing its therapeutic use and for the development of future generations of long-acting hormone therapies.

References

-

Oriowo, M. A., Landgren, B. M., Stenström, B., & Diczfalusy, E. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415–424. [Link]

-

Sang, G. W. (1994). Pharmacodynamic effects of once-a-month combined injectable contraceptives. Contraception, 49(4), 361-385. [Link]

-

Wikipedia. (2024). Pharmacokinetics of estradiol. [Link]

-

Kuhnz, W., Gansau, C., & Mahler, M. (1993). Pharmacokinetics of estradiol and estrone in postmenopausal women after single oral and intravenous administration of 17 beta-estradiol. Arzneimittel-Forschung, 43(9), 966–973. [Link]

-

Nelson, R. E., Grebe, S. K., O'Kane, D. J., & Singh, R. J. (2004). Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. Clinical chemistry, 50(2), 373–384. [Link]

-

Bischoff, F., Yee, Y. S., Moran, J. J., & Katherman, R. E. (1951). Enzymatic hydrolysis of steroid hormone esters by blood serum. The Journal of biological chemistry, 189(2), 729–738. [Link]

-

Hussain, M. A., Aungst, B. J., & Shefter, E. (1988). Prodrugs for improved oral beta-estradiol bioavailability. Pharmaceutical research, 5(1), 44–47. [Link]

-

Glintborg, D., & Andersen, M. (2010). Management of endocrine disease: An update on the pathogenesis, diagnosis and treatment of hirsutism. European journal of endocrinology, 163(4), 495-505. [Link]

-

Wikipedia. (2024). Estrogen ester. [Link]

-

Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. [Link]

-

Rowe, P. J., & Diczfalusy, E. (1980). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. Menopause, 24(9), 1035-1042. [Link]

-

Satoh, T., Taylor, P., & Hosokawa, M. (2009). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 939-946. [Link]

-

Yuan, J., & Chen, C. (2012). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 53–61. [Link]

-

ClinPGx. (n.d.). Estrogen Metabolism Pathway, Pharmacokinetics. [Link]

-

Al-Ghananeem, A. M., Traboulsi, A., Dittert, L., & Hussain, A. (2008). Targeted brain delivery of 17β-estradiol via nasally administered water soluble prodrugs. AAPS PharmSciTech, 9(3), 829–834. [Link]

-

Kuhl, H. (2005). Pharmacokinetic and pharmacologic variation between different estrogen products. Journal of reproductive medicine, 50(10), 747-763. [Link]

-

Dziewiatkowski, D. D. (1964). SOME ASPECTS OF THE METABOLISM OF SULFATE-S35 AND CALCIUM-45 IN THE METAPHYSES OF IMMATURE RATS : INFLUENCE OF β-ESTRADIOL BENZOATE. The Journal of cell biology, 23, 119–128. [Link]

-

Gallo, M. F., Grimes, D. A., & Schulz, K. F. (2003). Combination injectable contraceptives for contraception. Cochrane database of systematic reviews, (1), CD004568. [Link]

-

Bahamondes, L., Diaz, J., Petta, C., & Hall, P. (2005). Combination injectable contraceptives for contraception. The Cochrane database of systematic reviews, 2005(3), CD004568. [Link]

-

YouTube. (2024, March 27). Pharmacology of Diethylstilbestrol (Stilbestrol, Dibestrol); Mechanism of action, Pharmacokinetics. [Link]

-

National Center for Advancing Translational Sciences. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

-

Wikipedia. (2024). Estradiol. [Link]

-

Czock, D., Keller, F., & Rasche, F. M. (2005). Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part I: Determination and Prediction of Dexamethasone and Methylprednisolone Tissue Binding in the Rat. Drug Metabolism and Disposition, 33(7), 1024-1031. [Link]

-

Di, L. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current drug metabolism, 15(8), 759–770. [Link]

-

MedlinePlus. (n.d.). Estrogen Injection. [Link]

-

Garza-Flores, J. (1994). Combination injectable contraceptives for contraception. Contraception, 49(4), 347-359. [Link]

-

U.S. Food and Drug Administration. (2000). DELESTROGEN® (estradiol valerate injection, USP). [Link]

-

Gallo, M. F., Grimes, D. A., Lopez, L. M., & Schulz, K. F. (2014). Injectable birth control with both progestin and estrogen. Cochrane Database of Systematic Reviews, (1). [Link]

-

Lara-Torre, E., Edwards, C. P., & Perlman, S. (2009). Comparative performance of a combined injectable contraceptive (50 mg norethisterone enanthate plus 5mg estradiol valerate) and a combined oral contraceptive (0.15 mg levonorgestrel plus 0.03 mg ethinyl estradiol) in adolescents. Journal of pediatric and adolescent gynecology, 22(1), 25–31. [Link]

-

ResearchGate. (n.d.). basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved.... [Link]

-

Reisner, S. L., & Deutsch, M. B. (2018). Advocacy for Gender Affirming Care: Learning from the Injectable Estrogen Shortage. Transgender health, 3(1), 1–4. [Link]

-

Aly. (2021). An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. [Link]

-

Korenchevsky, V., Burbank, R., & Hall, K. (1939). The action of the dipropionate and benzoate-butyrate of oestradiol on ovariectomized rats. The Biochemical journal, 33(3), 366–371. [Link]

-

National Testing Agency. (2024). Syllabus for Pharmacy (SCQP23). [Link]

-

Fleming, T., & Williams, D. P. (2010). Carboxylesterases: General detoxifying enzymes. The FEBS journal, 277(16), 3323–3329. [Link]

-

Li, X., Liu, C., & Li, Y. (2021). Butyrate mitigates metabolic dysfunctions via the ERα-AMPK pathway in muscle in OVX mice with diet-induced obesity. Journal of translational medicine, 19(1), 235. [Link]

-

Open Chemistry. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

-

van der Schrier, G., & van den Heuvel, J. J. (2023). The influence of female sex and estrogens on drug pharmacokinetics: what is the evidence?. Expert opinion on drug metabolism & toxicology, 19(3), 133–147. [Link]

-

Hobkirk, R., & Nilsen, M. (1975). In vitro metabolism of 17beta-estradiol by human liver tissue. Canadian journal of biochemistry, 53(8), 903–906. [Link]

-

Velle, W. (1963). METABOLISM OF ESTROGENIC HORMONES IN DOMESTIC ANIMALS. General and comparative endocrinology, 3, 621–635. [Link]

-

ResearchGate. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

-

Feriancova, L., Radosinska, J., & Kvasnicka, P. (2022). An In Vivo Model of Estrogen Supplementation Concerning the Expression of Ca2+-Dependent Exchangers and Mortality, Vitality and Survival After Myocardial Infarction in Ovariectomized Rats. International journal of molecular sciences, 23(21), 13444. [Link]

-

Zhang, Y., & Li, Y. (2021). The Functional Characterization of Carboxylesterases Involved in the Degradation of Volatile Esters Produced in Strawberry Fruits. International Journal of Molecular Sciences, 22(1), 38. [Link]

-

Wikipedia. (2024). Carboxylesterase. [Link]

-

Zhang, Y., & Huo, M. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific reports, 7(1), 13241. [Link]

-

Socas-Rodríguez, B., & Hernández-Borges, J. (2021). Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 10(2), 363. [Link]

-

Wudy, S. A., Schuler, G., & Hartmann, M. F. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of steroid biochemistry and molecular biology, 179, 88–103. [Link]

Sources

- 1. Prodrugs for improved oral beta-estradiol bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 4. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LC-MS / MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A | Semantic Scholar [semanticscholar.org]

- 6. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]

- 7. Estradiol - Wikipedia [en.wikipedia.org]

- 8. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Application of In Vitro Metabolism Activation in High-Throughput Screening [mdpi.com]

- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability of Estradiol-3-Benzoate-17-Butyrate: A Technical Guide for Drug Development Professionals

Introduction: Engineering Sustained Estrogen Delivery

In the landscape of long-acting hormonal therapies, estradiol esters have long been a cornerstone for achieving sustained estrogenic effects, thereby improving patient compliance and therapeutic outcomes. The esterification of estradiol, a potent endogenous estrogen, at its C3 and/or C17 hydroxyl groups, transforms it into a prodrug with enhanced lipophilicity.[1][2] This chemical modification is pivotal for its use in depot intramuscular injections, where the ester forms a reservoir in the muscle tissue, leading to a slow and sustained release of the active estradiol molecule.[1][2]

This guide delves into the in vivo stability and pharmacokinetic profile of a unique dual-ester of estradiol, estradiol-3-benzoate-17-butyrate (EBB). EBB is a synthetic estrane steroid that has been utilized in once-a-month combined injectable contraceptives under brand names such as Neolutin N, Redimen, Soluna, and Unijab, often in combination with a progestin like algestone acetophenide.[3][4][5] Developed under the code name Unimens, its dual-ester structure is designed to modulate the release rate and duration of action of estradiol, aiming for a therapeutic window of approximately three weeks.[3][4][5]

This document will provide an in-depth analysis of the factors governing the in vivo stability of EBB, its metabolic fate, and the analytical methodologies required for its rigorous study. By synthesizing data from related estradiol esters and fundamental principles of drug metabolism, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to understand and potentially innovate within the domain of long-acting estrogen therapies.

Metabolic Pathway and Bioactivation: The Journey from Prodrug to Active Hormone

The therapeutic action of this compound is entirely dependent on its bioactivation to 17β-estradiol. This process is mediated by ubiquitous enzymes in the body, primarily carboxylesterases.[6][7][8]

The Role of Carboxylesterases in EBB Hydrolysis

Carboxylesterases (CEs) are a superfamily of serine hydrolases responsible for the hydrolysis of a wide range of ester-containing xenobiotics and endobiotics.[6][7][8] In humans, two major forms, hCE1 and hCE2, are predominantly found in the liver and intestines, respectively, as well as in other tissues including blood, lung, and kidney.[6][7][8] These enzymes are anticipated to be the key players in the metabolic cleavage of the benzoate and butyrate esters from the estradiol backbone.

Caption: Proposed metabolic activation pathway of this compound (EBB).

Pharmacokinetic Profile: A Comparative Perspective

While specific pharmacokinetic parameters for EBB are not extensively documented, its in vivo stability and duration of action can be inferred from studies on other estradiol esters and its clinical use as a once-a-month injectable. The duration of elevated estrogen levels following intramuscular injection of estradiol esters is directly related to the length and nature of the ester side chain, which dictates its lipophilicity and rate of hydrolysis.

A seminal study by Oriowo et al. (1980) provides a comparative analysis of the pharmacokinetic properties of estradiol benzoate, estradiol valerate, and estradiol cypionate following a single 5.0 mg intramuscular injection.[9]

| Estradiol Ester | Time to Peak Plasma Estradiol Levels (approx.) | Duration of Elevated Estrogen Levels |

| Estradiol Benzoate | 2 days | 4-5 days |

| Estradiol Valerate | 2 days | 7-8 days |

| Estradiol Cypionate | 4 days | ~11 days |

| (Data synthesized from Oriowo et al., 1980)[9] |

Based on this comparative data, the approximately three-week duration of action reported for EBB suggests a slower and more sustained release and hydrolysis profile compared to the monoesters listed above. The dual esterification with both a short-chain aliphatic ester (butyrate) and an aromatic ester (benzoate) likely contributes to this prolonged effect.

Influence of Formulation on In Vivo Stability

The in vivo stability and release kinetics of EBB are intrinsically linked to its formulation, typically an oil-based solution for intramuscular depot injection. The viscosity and lipophilicity of the oil vehicle can significantly impact the partitioning of the drug from the depot into the surrounding tissue and systemic circulation. While various oils like sesame, castor, and cottonseed oil are used, their properties can influence the initial burst release and the subsequent sustained plasma concentrations of the active hormone.

Experimental Protocol for Assessing In Vivo Stability of this compound

A robust and well-validated experimental design is crucial for accurately characterizing the in vivo stability and pharmacokinetic profile of EBB. The following protocol outlines a comprehensive approach for a preclinical study in a relevant animal model, such as the rat or rabbit.

Animal Model and Dosing

-

Animal Model: Ovariectomized female Sprague-Dawley rats (n=6-8 per time point) are a suitable model to minimize the influence of endogenous estrogen.

-

Formulation: Prepare EBB in a sterile oil vehicle (e.g., sesame oil) at a concentration relevant to its intended human use.

-

Dosing: Administer a single intramuscular injection of the EBB formulation into the gluteal muscle. A dose of 1-5 mg/kg can be considered, with appropriate vehicle-only controls.

Sample Collection

-

Blood Sampling: Collect serial blood samples (approximately 200-300 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 168, 336, 504 hours post-dose).

-

Sample Processing: Immediately process the blood to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: Quantification of EBB and its Metabolites

A highly sensitive and specific analytical method is required to quantify EBB and its potential metabolites (estradiol-3-benzoate, estradiol-17-butyrate, and 17β-estradiol) in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

3.1. Sample Preparation

-

Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of stable isotope-labeled internal standards for EBB, its monoesters, and estradiol (e.g., EBB-d4, estradiol-d4).

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate mixture) to the plasma sample. Vortex vigorously to extract the analytes from the plasma matrix.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Conditions

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the structurally similar analytes.

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal ionization of the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for EBB, its metabolites, and their internal standards should be optimized.

-

3.3. Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Sources

- 1. Museum of Contraception and Abortion [muvs.org]

- 2. Refubium - In vivo and In vitro Metabolic Studies of Anabolic Steroids [refubium.fu-berlin.de]

- 3. grokipedia.com [grokipedia.com]

- 4. Estradiol benzoate butyrate - Wikipedia [en.wikipedia.org]

- 5. Estradiol benzoate butyrate/algestone acetophenide - Wikipedia [en.wikipedia.org]

- 6. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen Analysis from Plasma by LC-MS/MS | Phenomenex [phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

estradiol-3-benzoate-17-butyrate receptor binding affinity studies

An In-depth Technical Guide to Estradiol-3-benzoate-17-butyrate Receptor Binding Affinity Studies

Foreword: The Rationale of Receptor Affinity Profiling

In the landscape of drug discovery and endocrine research, understanding the precise interaction between a ligand and its receptor is paramount. It is the foundational event that dictates the compound's entire pharmacological profile. For a compound like this compound (EBB), a synthetic ester prodrug, this analysis is nuanced. EBB is designed for sustained release, undergoing in-vivo hydrolysis to yield its parent compound, 17β-estradiol, the potent endogenous agonist for Estrogen Receptors alpha (ERα) and beta (ERβ).[1] Therefore, a comprehensive binding affinity study must not only characterize the prodrug but, more critically, quantify the interaction of its active metabolite with the target receptors. This guide moves beyond rote protocols to elucidate the causality behind the experimental design, ensuring a robust, self-validating system for determining the binding affinity of EBB and its active principal, estradiol, to the primary estrogen receptor subtypes.

Foundational Principles of Ligand-Receptor Interactions

The interaction between a ligand and a receptor is a reversible, bimolecular process governed by the Law of Mass Action.[2] At equilibrium, the rate of association equals the rate of dissociation. This relationship is the bedrock of binding affinity measurement.

Key Quantitative Parameters

-

Equilibrium Dissociation Constant (Kd): This is the most crucial parameter, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[3] A lower Kd value signifies a higher binding affinity. It is an intrinsic property of the ligand-receptor pair.

-

Maximum Binding Capacity (Bmax): This parameter denotes the total concentration of receptor binding sites in the sample preparation, typically expressed as picomoles (pmol) or femtomoles (fmol) per milligram of protein.[3][4]

-

Half-Maximal Inhibitory Concentration (IC50): In competitive binding assays, the IC50 is the concentration of an unlabeled test compound that displaces 50% of the specifically bound radioligand.[5] It is an extrinsic value, dependent on the assay conditions.

-

Inhibition Constant (Ki): The Ki is the equilibrium dissociation constant for the unlabeled competitor compound. It is calculated from the IC50 value and provides a standardized measure of the competitor's affinity, independent of the specific radioligand concentration used.[6][7]

Strategic Experimental Design

The core objective is to determine the Ki values of estradiol (the active metabolite of EBB) for human ERα and ERβ to assess both affinity and subtype selectivity. A competitive radioligand binding assay is the gold standard for this purpose.[7]

Causality in Experimental Choices

-

Receptor Source: While intact cells can be used, they introduce complexities like ligand metabolism and receptor trafficking.[8] For nuclear receptors, purified membrane preparations from stable cell lines overexpressing a single, full-length human receptor subtype (ERα or ERβ) are superior.[9][10] This choice ensures a high concentration of the target receptor, minimizes interference from other cellular components, and provides greater experimental reproducibility.

-

Radioligand Selection: The ideal radioligand binds with high affinity and specificity to the target and possesses high specific activity to enable detection at low concentrations.[11] Tritiated estradiol ([³H]-E₂) is the logical choice as it is the natural, high-affinity ligand for both ER subtypes, ensuring that the competitive binding occurs at the orthosteric site.[12][13]

-

Assay Format: A filtration-based assay is a robust and widely used method. In this format, the reaction mixture containing receptors, radioligand, and competitor is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand while unbound ligand passes through.[6] The radioactivity retained on the filter is then quantified.

Detailed Experimental Protocols

These protocols represent a self-validating system. The initial saturation assay (Protocol B) not only characterizes the radioligand-receptor interaction but also validates the quality of the receptor preparation, providing the essential Kd value required for the subsequent competition assay (Protocol C).

Protocol A: Preparation of Human ERα/β Membranes

This protocol is adapted from standard methodologies for preparing membrane fractions from cultured cells.[9][14]

-

Cell Culture: Culture HEK293 or CHO cells stably transfected with full-length human ESR1 (ERα) or ESR2 (ERβ) to ~90% confluency.

-

Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). Incubate on ice for 20 minutes.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron homogenizer on a low setting. The goal is to lyse the cells without disrupting the nuclei excessively.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification & Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol B: Saturation Binding Assay with [³H]-Estradiol

This experiment is critical to determine the Kd of [³H]-E₂ and the Bmax of your receptor preparation.[5][11]

-

Assay Setup: Prepare a series of dilutions of [³H]-E₂ in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd (e.g., 0.05 nM to 5 nM).

-

Reaction Mixture: In duplicate tubes for each concentration, set up the following:

-

Total Binding: 50 µL [³H]-E₂ dilution + 50 µL membrane preparation (e.g., 20-50 µg protein) + 100 µL Assay Buffer.

-

Nonspecific Binding (NSB): 50 µL [³H]-E₂ dilution + 50 µL membrane preparation + 100 µL of a high concentration of unlabeled estradiol (e.g., 10 µM) to saturate all specific binding sites.

-

-

Incubation: Incubate all tubes at 4°C for 18-24 hours to ensure equilibrium is reached.

-

Termination & Filtration: Rapidly filter the contents of each tube through a GF/B glass fiber filter (pre-soaked in 0.5% polyethyleneimine to reduce NSB). Wash the filters three times with 4 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

Protocol C: Competitive Binding Assay

This experiment determines the IC50 of the test compound (unlabeled estradiol or EBB).[6][15]

-

Assay Setup: Prepare serial dilutions of the unlabeled competitor (e.g., estradiol, from 10⁻¹² M to 10⁻⁶ M) in Assay Buffer.

-

Reaction Mixture: In duplicate tubes for each competitor concentration, add:

-

50 µL competitor dilution.

-

50 µL of [³H]-E₂ at a fixed concentration (ideally at or below its Kd determined in Protocol B, e.g., 0.2-0.5 nM).

-

100 µL membrane preparation (20-50 µg protein).

-

Also include control tubes for Total Binding (no competitor) and NSB (10 µM unlabeled estradiol).

-

-

Incubation, Termination, and Quantification: Follow steps 3-5 from Protocol B.

-

Data Analysis:

-

Convert raw CPM data to percent specific binding, where 100% is the specific binding in the absence of competitor and 0% is the nonspecific binding.

-

Plot percent specific binding versus the log concentration of the competitor.

-

Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50.

-

Data Analysis and Interpretation

Modern data analysis has largely moved away from linear transformations like the Scatchard plot, which can distort experimental error.[2][16] Non-linear regression is the preferred, more accurate method.[17][18]

From IC50 to Ki: The Cheng-Prusoff Equation

The experimentally derived IC50 is converted to the intrinsic affinity constant, Ki, using the Cheng-Prusoff equation.[5] This correction accounts for the concentration of the radioligand used in the assay.

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] = Concentration of the radioligand ([³H]-E₂) used in the competition assay.

-

Kd = Dissociation constant of the radioligand, as determined from the saturation assay (Protocol B).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. TPC - Bmax and KD [turkupetcentre.net]

- 4. studylib.net [studylib.net]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scatchard equation - Wikipedia [en.wikipedia.org]

- 17. Nonlinear regression analysis of the time course of ligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Toxicological Profile of Estradiol-3-Benzoate-17-Butyrate: An In-depth Technical Guide for Drug Development Professionals

Introduction

Estradiol-3-benzoate-17-butyrate is a synthetic diester of the natural estrogen, 17β-estradiol.[1] It is utilized in pharmaceutical formulations, primarily in long-acting injectable contraceptives, often in combination with a progestin.[1] Structurally, it is characterized by the esterification of the hydroxyl groups at the C3 and C17 positions of the estradiol molecule with benzoic acid and butyric acid, respectively.[1] This dual esterification significantly increases the lipophilicity of the parent hormone, which in turn alters its pharmacokinetic profile, allowing for a sustained release of estradiol following intramuscular administration.[1][2]

This technical guide provides a preliminary toxicological profile of this compound, constructed from an analysis of its constituent moieties, the known toxicological class effects of estrogens, and established regulatory guidelines for the preclinical safety assessment of steroid hormones. The document is intended to guide researchers, scientists, and drug development professionals in designing a comprehensive toxicological evaluation for this compound or structurally related molecules.

Pharmacokinetics and Metabolism

As a prodrug, this compound is pharmacologically inactive until it undergoes enzymatic hydrolysis in the body to release the active estradiol.[1][3] The rate of this hydrolysis is a key determinant of the duration of action. The ester linkages are cleaved by non-specific esterases present in the blood and tissues, liberating estradiol, benzoic acid, and butyric acid.

The released estradiol then enters systemic circulation and follows its known metabolic pathways.[4] Estradiol is primarily metabolized in the liver, where it is interconverted with estrone, and both are subsequently conjugated to form sulfates and glucuronides, which are then excreted in the urine and bile.[4][5]

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Toxicological Assessment Strategy

The toxicological evaluation of this compound should be guided by international regulatory guidelines for contraceptive steroids, such as those from the U.S. Food and Drug Administration (FDA) and Health Canada.[6][7][8] The assessment should focus on the potential for estrogenic and off-target toxicities.

Acute Toxicity

| Parameter | Observation/Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed (Warning) | [9] |

| Acute Dermal Toxicity | Harmful in contact with skin (Warning) | [9] |

| Acute Inhalation Toxicity | Harmful if inhaled (Warning) | [9] |

Experimental Protocol: Acute Toxicity Study (Rodent Model)

-

Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females.

-

Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., intramuscular) and an oral route. A dose escalation design should be employed to identify a dose that produces overt toxicity.

-

Observation Period: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Determine the LD50 (median lethal dose) if possible and identify the target organs of toxicity.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of the compound.[6]

Experimental Workflow: Genotoxicity Assessment

Caption: Standard workflow for genotoxicity assessment.

Repeat-Dose Toxicity

Chronic and sub-chronic toxicity studies are crucial for a compound intended for long-term use. These studies should be conducted in at least two species, one rodent and one non-rodent (e.g., monkeys), and the duration should be equal to or exceed the proposed duration of clinical use.[11]

Key Endpoints in Repeat-Dose Toxicity Studies:

-

Clinical observations

-

Body weight and food/water consumption

-

Ophthalmology

-

Hematology and clinical chemistry

-

Urinalysis

-

Gross pathology and organ weights

-

Histopathology of a comprehensive list of tissues

Reproductive and Developmental Toxicity

Given that this compound is an estrogenic compound, a thorough evaluation of its effects on fertility, embryonic and fetal development, and pre- and postnatal development is mandatory.[12][13] Studies in rodents have shown that estradiol benzoate can affect spermatogenesis.[14]

Carcinogenicity

There is limited evidence of a carcinogenic effect for estradiol benzoate.[12] Long-term carcinogenicity studies in two rodent species are typically required for contraceptive steroids.[7] The study design should account for the hormonal mechanism of action of the compound.

Hormonal and Endocrine Effects

The primary pharmacological action of this compound is its estrogenicity.[15] Therefore, dedicated studies to characterize its estrogenic and potential anti-estrogenic, progestogenic, and anti-progestogenic activity are necessary. The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo screen for estrogenic activity.[3]

Safety Pharmacology

The potential effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, should be evaluated in a core battery of safety pharmacology studies.[11]

Conclusion

The preliminary toxicological profile of this compound is predicted to be dominated by its estrogenic activity. The toxicological assessment must be comprehensive, following established international guidelines for contraceptive steroids. The long-acting nature of this injectable formulation necessitates a thorough evaluation of its long-term effects, including carcinogenicity. The experimental protocols and workflows outlined in this guide provide a foundational framework for a robust preclinical safety evaluation, ensuring the scientific integrity and regulatory compliance of the drug development program.

References

- Oriowo MA, Landgren BM, Stenström B, Diczfalusy E. A comparison of the pharmacokinetic properties of three estradiol esters. Contraception. 1980;21(4):415-424.

- Wikipedia. Pharmacokinetics of estradiol.

- Wikipedia. Estrogen ester.

- Pharmacy 180. Pharmacokinetics of Estrogens - Pharmacology.

- Wikipedia. Template:Pharmacokinetics of three estradiol esters by intramuscular injection.

- Santa Cruz Biotechnology.

- Estradiol Benzoate Butyrate: A Deep Dive into its Safety and Regul

- Grokipedia.

- Estra-1,3,5(10)-triene-3,17-diol (17β)

- Chemsrc.

- FIU Research.

- PubChem. Estra-1,3,5(10)-triene-3,17-diol (17beta)

- Cayman Chemical.

- PubMed. FDA Requirements for Nonclinical Testing of Contraceptive Steroids.

- Wikipedia.

- Taylor & Francis.

- Canada Commons.

- PubChem.

- PubChem.

- FDA. Nonclinical Evaluation of Endocrine-Related Drug Toxicity Guidance for Industry.

- PubMed.

- PubMed. Antidepressant-like effects of sodium butyrate in combination with estrogen in rat forced swimming test: involvement of 5-HT(1A) receptors.

- Journal of Endocrinology.

- Sigma-Aldrich.

- ResearchGate. Antidepressant-like effects of sodium butyrate in combination with estrogen in rat forced swimming test: Involvement of 5-HT1A receptors | Request PDF.

- PubMed Central. Gut Microbiota and Acylcarnitine Metabolites Connect the Beneficial Association between Estrogen and Lipid Metabolism Disorders in Ovariectomized Mice.

- PubMed.

- Wikipedia.

- Social Science Research Institute.

- Pacific BioLabs. PRECLINICAL TOXICOLOGY.

- NIH.

- LookChemicals.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Estrogen ester [medbox.iiab.me]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 6. FDA requirements for nonclinical testing of contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. canadacommons.ca [canadacommons.ca]

- 8. fda.gov [fda.gov]

- 9. Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate 17-butanoate | C29H34O4 | CID 67081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. research.fiu.edu [research.fiu.edu]

- 14. beta-estradiol 3-benzoate affects spermatogenesis in the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to Estradiol-3-Benzoate-17-Butyrate: Discovery, History, and Scientific Profile

This guide provides a comprehensive technical overview of Estradiol-3-Benzoate-17-Butyrate (EBB), a synthetically derived ester of the natural estrogen, estradiol. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its chemical synthesis, mechanism of action, pharmacokinetic profile, and clinical applications.

Introduction: A Novel Ester in Estrogen Therapy

This compound is a compound of interest in the field of hormone therapeutics, primarily for its application in long-acting injectable contraceptives. As a dual ester of estradiol, it possesses a unique pharmacokinetic profile characterized by a sustained release of the active hormone, estradiol. This guide will explore the scientific underpinnings of EBB, from its initial synthesis to its clinical use, providing a valuable resource for those engaged in the research and development of hormonal therapies.

Discovery and Historical Context: A Legacy of Innovation at Ciba

The discovery of this compound can be traced back to the pioneering work on steroid hormone esters in the 1930s. In 1938, Karl Miescher, C. Scholz, and E. Tschopp of the Ciba Research Laboratories in Basel, Switzerland, published seminal papers detailing their investigation into the activation of female sex hormones through esterification.[1] Their research systematically explored the impact of attaching various ester groups to the estradiol molecule on its potency and duration of action.

These foundational studies laid the groundwork for the development of a wide array of estradiol esters, including EBB. The primary objective of this early research was to prolong the therapeutic effect of estradiol, which in its unesterified form, is rapidly metabolized and cleared from the body. Esterification was found to be a highly effective strategy to create a depot effect upon intramuscular injection, allowing for a slow and sustained release of the active hormone.

While first described in 1938, it was not until the 1970s that this compound was developed for clinical use as a component of a combined injectable contraceptive.[1] This formulation, which also included the progestin dihydroxyprogesterone acetophenide (DHPA), was designed to provide a convenient and effective once-a-month contraceptive option for women.[2]

Chemical Profile and Synthesis

This compound is systematically named (17β)-estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate. Its chemical structure features a benzoate group attached at the C3 position and a butyrate group at the C17β position of the estradiol steroid nucleus.

| Property | Value |

| Molecular Formula | C29H34O4 |

| Molar Mass | 446.58 g/mol |

| CAS Number | 63042-18-2 |

| Melting Point | 128.5-129.0 °C[3][4] |

| Appearance | White crystalline powder |

Rationale for Dual Esterification

The choice of a dual ester configuration with different acyl groups at the C3 and C17β positions is a deliberate strategy to modulate the pharmacokinetic properties of the parent hormone. The lipophilicity of the molecule is significantly increased, leading to its slow release from the oily vehicle of the injection site. The differential rates of hydrolysis of the benzoate and butyrate esters in the body also contribute to the sustained release profile of estradiol.

General Synthetic Pathway

Sources

- 1. Estradiol benzoate butyrate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chembk.com [chembk.com]

- 4. Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland-Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Estradiol-3-Benzoate-17-Butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Estradiol-3-benzoate-17-butyrate is a synthetic ester of estradiol, a primary female sex hormone. As a lipophilic prodrug, it is designed for sustained release, undergoing in vivo hydrolysis to release the active estradiol molecule.[1] This prolonged action makes it a compound of interest in drug development, particularly for applications requiring long-acting estrogenic effects. Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols and the scientific rationale behind them.

Chemical Identity and Structure